Cas no 1170964-52-9 (2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole)

2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole
- [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- F5614-0065
- (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 1170964-52-9
- VU0648980-1
- AKOS024267760
-
- インチ: 1S/C19H27N5O3S/c1-28(26,27)24-8-6-15(7-9-24)19(25)23-12-10-22(11-13-23)14-18-20-16-4-2-3-5-17(16)21-18/h2-5,15H,6-14H2,1H3,(H,20,21)
- InChIKey: LFJJVCYGJHNKSJ-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(CC2NC3=CC=CC=C3N=2)CC1)(C1CCN(S(C)(=O)=O)CC1)=O
計算された属性
- せいみつぶんしりょう: 405.18346091g/mol
- どういたいしつりょう: 405.18346091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 98Ų
2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5614-0065-5mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-20μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-10mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-2μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-10μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-5μmol |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-2mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-4mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-1mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5614-0065-3mg |
2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole |
1170964-52-9 | 3mg |
$63.0 | 2023-09-09 |
2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole 関連文献
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-
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-
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-
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-
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-
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2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazoleに関する追加情報
Chemical Compound CAS No. 1170964-52-9: 2-{4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole
The compound CAS No. 1170964-52-9, also known as 2-{4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-ylmethyl}-1H-1,3-benzodiazole, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzodiazole framework, which is known for its unique electronic properties and structural stability. The molecule's structure incorporates a piperazine ring system, which is further substituted with a methanesulfonyl group and a piperidine moiety, making it a complex yet functional molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield and purity of the compound but also opened up new avenues for its application in drug discovery and material science. The benzodiazole core of the molecule is particularly interesting due to its ability to act as a versatile scaffold for various functional groups, enhancing its potential in medicinal chemistry.
One of the most promising applications of this compound lies in its potential as a therapeutic agent. Researchers have demonstrated that the molecule exhibits significant bioactivity against various disease targets, including cancer and neurodegenerative disorders. For instance, studies have shown that the compound can modulate key enzymes involved in cellular signaling pathways, making it a potential candidate for drug development. Additionally, its unique structural features allow for further chemical modification, enabling researchers to tailor its properties for specific therapeutic applications.
In terms of chemical synthesis, the compound's structure presents both challenges and opportunities. The presence of multiple rings and functional groups necessitates careful planning to ensure regioselectivity and stereoselectivity during synthesis. However, recent breakthroughs in asymmetric synthesis and enantioselective catalysis have provided novel strategies to overcome these challenges. These advancements have not only streamlined the synthesis process but also facilitated large-scale production for industrial use.
From an environmental perspective, this compound has shown potential in green chemistry applications. Its ability to act as a catalyst or precursor in eco-friendly chemical processes aligns with current global efforts to develop sustainable chemical technologies. Furthermore, its stability under various environmental conditions makes it suitable for use in materials that require prolonged durability.
The latest research on this compound has also shed light on its photophysical properties, which are critical for applications in optoelectronics and sensors. Studies have revealed that the benzodiazole moiety contributes significantly to the molecule's absorption and emission characteristics, making it a strong candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
In conclusion, CAS No. 1170964-52-9 represents a remarkable example of how modern synthetic chemistry can create complex molecules with diverse functionalities. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a key player in various scientific domains. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow exponentially.
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